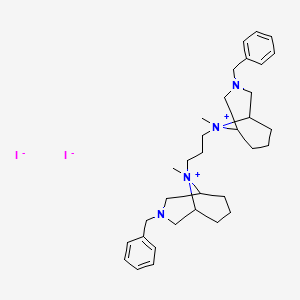

3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-trimethylenebis(3-benzyl-9-methyl-, diiodide

Beschreibung

The compound 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-trimethylenebis(3-benzyl-9-methyl-, diiodide is a bicyclic quaternary ammonium salt characterized by a rigid [3.3.1]nonane scaffold. The structure includes two nitrogen atoms: one in a tertiary amine configuration (3-aza) and another as a quaternary ammonium center (9-azonia). The molecule is further substituted with benzyl and methyl groups at positions 3 and 9, respectively, linked by a trimethylene bridge. The diiodide counterions enhance its solubility in polar solvents.

Eigenschaften

CAS-Nummer |

21256-96-2 |

|---|---|

Molekularformel |

C33H50I2N4 |

Molekulargewicht |

756.6 g/mol |

IUPAC-Name |

3-benzyl-9-[3-(3-benzyl-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)propyl]-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonane;diiodide |

InChI |

InChI=1S/C33H50N4.2HI/c1-36(30-16-9-17-31(36)25-34(24-30)22-28-12-5-3-6-13-28)20-11-21-37(2)32-18-10-19-33(37)27-35(26-32)23-29-14-7-4-8-15-29;;/h3-8,12-15,30-33H,9-11,16-27H2,1-2H3;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

HDRIULFGJPOKPP-UHFFFAOYSA-L |

Kanonische SMILES |

C[N+]1(C2CCCC1CN(C2)CC3=CC=CC=C3)CCC[N+]4(C5CCCC4CN(C5)CC6=CC=CC=C6)C.[I-].[I-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Intermediate

A common starting point is the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one , which can be prepared via a Mannich-type reaction involving:

- A tetrahydro-4-heteracyclohexanone (e.g., 1-benzyl-4-piperidinone),

- Benzylamine,

- Paraformaldehyde,

- Acidic medium (acetic acid/methanol).

This reaction yields the bicyclic 3-azabicyclo[3.3.1]nonan-9-one derivative with benzyl substitution on nitrogen.

Reduction of the Ketone to the Corresponding Amine

The bicyclic ketone is then reduced to the corresponding amine using:

- Lithium aluminum hydride (LiAlH4) in an inert solvent such as diethyl ether or tetrahydrofuran,

- Alternatively, catalytic hydrogenation over Pd(OH)2/C under hydrogen atmosphere.

This step converts the 3-azabicyclo[3.3.1]nonan-9-one to the bicyclic amine, specifically 3-benzyl-9-methyl-3,9-diazabicyclo[3.3.1]nonane.

Formation of the 9,9'-Trimethylenebis Linkage

The bis linkage at the 9,9' positions is introduced by condensation with formaldehyde or paraformaldehyde under acidic conditions, effectively bridging two bicyclic units via a trimethylene (-CH2-CH2-CH2-) linker. This step is often carried out concurrently with or after benzylation and reduction steps, depending on the synthetic route.

Quaternization to Form the Diiodide Salt

The final step involves quaternization of the tertiary amine nitrogens to form the quaternary ammonium diiodide salt. This is typically achieved by treatment with methyl iodide or iodine-containing reagents, yielding the diiodide salt form of the compound:

- 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-trimethylenebis(3-benzyl-9-methyl-, diiodide.

This salt formation enhances solubility and stability for pharmaceutical or chemical applications.

Detailed Experimental Procedure Example

Based on the procedure for related bicyclic compounds, a representative synthetic sequence is as follows:

Analytical and Purification Notes

- The intermediate ketones and amines are typically purified by extraction into organic solvents, followed by recrystallization or chromatography.

- The final diiodide salt is usually isolated as a crystalline solid with defined melting point and characterized by NMR, mass spectrometry, and elemental analysis.

- Hydrogenation steps require careful control of temperature, pressure, and catalyst loading to avoid over-reduction or side reactions.

Summary Table of Preparation Routes

| Synthetic Step | Typical Reagents | Conditions | Key Considerations |

|---|---|---|---|

| Mannich-type cyclization | Piperidinone + amine + paraformaldehyde | Acidic, reflux | Stoichiometry, temperature control |

| Ketone reduction | LiAlH4 or Pd(OH)2/C + H2 | Ether solvents, 25-50°C, 24-72 h | Inert atmosphere, slow addition |

| Bis-linkage formation | Paraformaldehyde, acid | Mild acid, controlled temp | Avoid polymerization |

| Quaternization | Methyl iodide or I2 | Isopropanol or other solvents | Complete quaternization, purity |

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions could produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-trimethylenebis(3-benzyl-9-methyl-, diiodide) has several scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers are exploring its potential therapeutic uses, including its role as an antimicrobial agent. Additionally, the compound’s unique structure makes it valuable in industrial applications, such as in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-trimethylenebis(3-benzyl-9-methyl-, diiodide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related bicyclic derivatives:

Key Differences and Insights:

Heteroatom Influence: The selenabicyclo[3.3.1]nonane derivatives (e.g., 2,6-dipyridinium dibromide) exhibit higher glutathione peroxidase (GPx) mimetic activity compared to nitrogen-based analogs due to selenium’s redox-active nature . In contrast, the target compound’s quaternary ammonium structure may favor ionic interactions with biological membranes or receptors .

Biological Activity: 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives show local anesthetic effects but require β-cyclodextrin complexation to reduce toxicity . The target compound’s diiodide counterions and rigid scaffold may enhance stability and duration of action without requiring additional formulations.

Synthetic Utility: 2,6-Diazido-9-selenabicyclo[3.3.1]nonane is a click chemistry reagent for regioselective triazole synthesis , whereas the target compound’s benzyl and methyl groups limit its reactivity, making it more suited for pharmacological applications than synthetic transformations.

Toxicity Profile: Selenabicyclo derivatives (e.g., 2,6-dipyridinium dibromide) are noted for low toxicity in preclinical models , whereas quaternary ammonium salts like the target compound may exhibit dose-dependent cytotoxicity due to their membrane-disrupting properties .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.